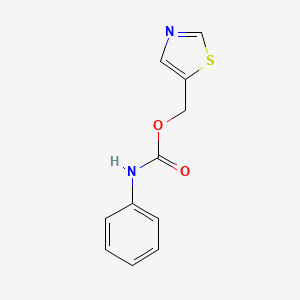

1,3-thiazol-5-ylmethyl N-phenylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-11(13-9-4-2-1-3-5-9)15-7-10-6-12-8-16-10/h1-6,8H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURAMCUZZUHHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCC2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818802 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 1,3 Thiazol 5 Ylmethyl N Phenylcarbamate and Its Analogs

General Synthetic Strategies for Carbamate (B1207046) Derivatives

The formation of the carbamate group is a cornerstone of organic synthesis, with applications ranging from pharmaceuticals to materials science. Several reliable methods have been developed to construct this functional group.

Curtius Rearrangement and Isocyanate Intermediates in Carbamate Formation

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction is highly versatile as the isocyanate intermediate can be trapped by various nucleophiles. wikipedia.org When an alcohol is used as the trapping agent, a carbamate is formed. allen.in

The process begins with a carboxylic acid, which is first converted into an acyl azide. This can be achieved by treating an acyl chloride with sodium azide or by reacting the carboxylic acid with reagents like diphenylphosphoryl azide (DPPA). thieme-connect.com Upon heating, the acyl azide undergoes a concerted rearrangement where the R-group migrates from the carbonyl carbon to the adjacent nitrogen, simultaneously expelling a molecule of nitrogen gas to yield the isocyanate. wikipedia.orgnih.gov The migration of the R-group proceeds with complete retention of its stereochemistry. nih.govnih.gov

In the context of synthesizing 1,3-thiazol-5-ylmethyl N-phenylcarbamate, a synthetic precursor such as phenylacetic acid could be converted to its acyl azide. The subsequent rearrangement would form phenyl isocyanate. Alternatively, and more directly related to the target molecule's structure, a carboxylic acid could be rearranged to an amine, which is then further functionalized. However, the most common application in this context is the trapping of the generated isocyanate with an alcohol. allen.in

Key Steps of Curtius Rearrangement for Carbamate Synthesis

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Acyl Azide Formation | A carboxylic acid is converted to an acyl azide, typically via its acyl chloride or using activating agents with a source of azide. | Acyl Azide |

| 2. Rearrangement | The acyl azide is heated, leading to the loss of N₂ gas and migration of the R-group to form an isocyanate. wikipedia.org | Isocyanate |

| 3. Nucleophilic Trapping | The isocyanate is reacted with an alcohol (R'-OH), which adds to the C=N bond to yield the final product. wikipedia.org | Carbamate |

Approaches Utilizing Carbonyl Transfer Reagents for Phenylcarbamate Synthesis

Carbonyl transfer reagents provide a direct and efficient route to carbamates by creating a reactive intermediate that can be successively treated with an alcohol and an amine. These reagents act as a source of the carbonyl group in the carbamate linkage.

Phosgene (B1210022) (COCl₂) and its safer liquid equivalents, diphosgene and triphosgene, are classic carbonyl transfer agents. Reaction of an alcohol with phosgene generates a highly reactive chloroformate. This intermediate is then treated with an amine (such as aniline) in the presence of a base to displace the chloride and form the N-phenylcarbamate.

A widely used and safer alternative to phosgene is di-tert-butyl dicarbonate (B1257347) (Boc anhydride, (Boc)₂O). wikipedia.orgchemicalbook.com While commonly employed for creating Boc-protected amines, it can also facilitate carbamate synthesis. In some procedures, an amine is reacted with (Boc)₂O in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). chemicalbook.comscribd.com This can generate an isocyanate intermediate in situ, which is then trapped by an alcohol to yield the desired carbamate. scribd.com This method avoids the direct handling of highly toxic phosgene. scribd.com

Direct Reactions of Isocyanates with Hydroxyl Moieties

The most straightforward method for synthesizing this compound is the direct reaction between phenyl isocyanate and (1,3-thiazol-5-yl)methanol. This reaction involves the nucleophilic attack of the hydroxyl group of the alcohol onto the electrophilic carbon atom of the isocyanate.

This addition reaction is typically high-yielding and can often be performed at room temperature or with gentle heating. A catalyst, such as a tertiary amine or a tin compound, can be used to accelerate the reaction, although it frequently proceeds without one. The reaction is clean, with no byproducts other than the desired carbamate, making it an attractive synthetic route. The primary challenge in this approach lies in the synthesis of the requisite starting materials: phenyl isocyanate and, particularly, the functionalized thiazole (B1198619) alcohol, (1,3-thiazol-5-yl)methanol.

Synthesis of Thiazole Ring Systems in Biologically Relevant Compounds

The thiazole ring is a common scaffold in many biologically active molecules, including vitamin B1 and various pharmaceuticals. wikipedia.orgnih.gov Its synthesis is a well-established area of heterocyclic chemistry.

Cyclocondensation Reactions for Thiazole Scaffold Construction

Cyclocondensation reactions are the most common methods for constructing the thiazole ring, involving the formation of the heterocyclic system from acyclic precursors. wisdomlib.org

The Hantzsch thiazole synthesis is the preeminent method, first reported in 1887. synarchive.com It involves the reaction of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The reaction proceeds via an initial S-alkylation of the thioamide sulfur on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov The versatility of the Hantzsch synthesis allows for the preparation of a wide variety of substituted thiazoles by simply changing the α-haloketone and thioamide components. nih.govmdpi.com

Other notable cyclocondensation methods include:

Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates under mild conditions. wikipedia.orgcutm.ac.inyoutube.com

Gabriel Synthesis: In this approach, an acylamino-ketone is cyclized using phosphorus pentasulfide to yield 2,5-disubstituted thiazoles. analis.com.myencyclopedia.pub

Comparison of Major Thiazole Cyclocondensation Syntheses

| Synthesis Method | Key Reactants | Product Type | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone + Thioamide | Substituted Thiazoles | Highly versatile and widely used; allows for diverse substitution patterns. synarchive.commdpi.com |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide (or similar) | 5-Aminothiazoles | Operates under mild, often aqueous, conditions. wikipedia.org |

| Gabriel Synthesis | Acylamino-ketone + P₄S₁₀ | 2,5-Disubstituted Thiazoles | Involves dehydration and cyclization of an acyclic precursor. analis.com.myencyclopedia.pub |

To synthesize the (1,3-thiazol-5-yl)methanol needed for the target molecule, a Hantzsch synthesis could be employed using a thioamide (like thioformamide) and an α-haloketone that already contains a protected hydroxymethyl group or a group that can be converted to it.

Functionalization of Pre-existing Thiazole Rings

An alternative to constructing the ring with the desired substituent already in place is to functionalize a pre-existing thiazole ring. The reactivity of the thiazole ring allows for the introduction of various functional groups.

Calculations of π-electron density and experimental results show that the C5 position of the thiazole ring is the most electron-rich and thus the primary site for electrophilic aromatic substitution. numberanalytics.compharmaguideline.comchemicalbook.com Reactions such as halogenation, nitration, and Friedel-Crafts acylation typically occur at this position, provided it is unsubstituted. numberanalytics.compharmaguideline.com

For introducing a hydroxymethyl group at the C5 position, a common strategy involves:

Metallation: A strong base, such as an organolithium reagent, can deprotonate the thiazole ring. While the C2 proton is the most acidic, specific directing groups or reaction conditions can favor metallation at the C5 position. wikipedia.orgpharmaguideline.com

Reaction with an Electrophile: The resulting 5-thiazolyl-lithium or -magnesium species can then react with an electrophile like formaldehyde (B43269) (or a synthetic equivalent) to introduce the hydroxymethyl group. researchgate.net

C-H Activation: Modern methods involving transition-metal-catalyzed C-H activation offer regioselective routes to functionalize thiazole rings, including at the C5 position. rsc.orgnih.gov

This approach allows for the synthesis of the key (1,3-thiazol-5-yl)methanol intermediate from a simpler, readily available thiazole starting material.

Convergent and Linear Synthetic Routes to this compound Analogs

In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For this compound, a convergent approach would entail the separate preparation of (1,3-thiazol-5-yl)methanol and a suitable phenyl isocyanate or a related precursor. The (1,3-thiazol-5-yl)methanol fragment can be synthesized through various established methods. The final and key step is the coupling of these two fragments. A common method for this is the reaction of the alcohol with an isocyanate, which typically proceeds under mild conditions to afford the carbamate in high yield. acs.org This strategy is generally more efficient for producing a library of analogs, as different substituted thiazole methanols and phenyl isocyanates can be synthesized in parallel and then combined to generate a wide range of final products.

Derivatization Strategies for Enhancing Molecular Diversity

The modular nature of this compound allows for extensive derivatization to explore structure-activity relationships (SAR) and optimize molecular properties. Key areas for modification include the thiazole moiety and the phenyl ring of the carbamate.

Modifications on the Thiazole Moiety

The thiazole ring presents several positions (C2, C4, and C5) that can be functionalized to introduce a variety of substituents, thereby influencing the electronic properties, steric profile, and biological activity of the molecule. The inherent reactivity of the thiazole ring allows for a range of chemical transformations. researchgate.net

Substituents at the C2 and C4 positions are commonly introduced during the initial thiazole ring formation, for example, by using appropriately substituted thioamides and α-halocarbonyl compounds in the Hantzsch synthesis. bepls.com This allows for the incorporation of a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties. For instance, starting with different thioamides can introduce diverse groups at the C2 position, while varying the α-haloketone allows for modifications at the C4 position. Further functionalization of the thiazole ring can also be achieved post-synthesis through reactions such as halogenation followed by cross-coupling reactions, providing access to an even broader range of analogs. nih.gov

The following table illustrates potential modifications on the thiazole ring based on common synthetic strategies:

| Position of Substitution | Potential Substituents | Synthetic Approach |

| C2 | Alkyl, Aryl, Amino, Halogen | Selection of thioamide in Hantzsch synthesis; Post-synthetic functionalization |

| C4 | Alkyl, Aryl, Ester | Selection of α-haloketone in Hantzsch synthesis; Post-synthetic functionalization |

Substituent Effects on the Phenyl Ring of the Carbamate

The electronic nature and position of substituents on the phenyl ring of the N-phenylcarbamate moiety can significantly impact the molecule's properties, including its chemical reactivity, stability, and biological interactions. Structure-activity relationship (SAR) studies of various N-aryl carbamates have demonstrated that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate activity.

The following interactive data table summarizes the general effects of different substituents on the phenyl ring of carbamates based on published SAR studies.

| Substituent | Position | Electronic Effect | Potential Impact on Activity |

| -OCH3 | para | Electron-donating | May enhance binding through hydrogen bond acceptance |

| -Cl | para | Electron-withdrawing (inductive), Electron-donating (resonance) | Can increase lipophilicity and membrane permeability |

| -NO2 | para | Strongly electron-withdrawing | May alter the electronic profile for specific receptor interactions |

| -CH3 | meta | Electron-donating | Can provide favorable steric interactions |

| -CF3 | meta | Strongly electron-withdrawing | Can increase metabolic stability and lipophilicity |

Green Chemistry Approaches and Sustainable Synthesis Development

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceutical compounds and other fine chemicals. The development of sustainable synthetic routes for this compound and its analogs focuses on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. researchgate.net

Several green strategies can be applied to the synthesis of the thiazole core. These include the use of greener solvents such as water or ethanol, the development of catalyst-free reactions, and the application of alternative energy sources like microwave irradiation and ultrasound. bepls.comresearchgate.net For example, microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. bepls.com

Similarly, the formation of the carbamate linkage can be made more environmentally friendly. Traditional methods for carbamate synthesis often involve the use of phosgene or its derivatives, which are highly toxic. Greener alternatives include the direct carbonylation of amines and alcohols using carbon dioxide as a C1 source, although this often requires high pressures and specific catalysts. psu.edu Another approach involves the in-situ generation of isocyanates from less hazardous starting materials. rsc.org The use of biocatalysts is also an emerging area in green carbamate synthesis.

The development of one-pot or multi-component reactions (MCRs) is a particularly attractive green strategy. MCRs allow for the synthesis of complex molecules like thiazole derivatives in a single step from multiple starting materials, which reduces the number of purification steps and minimizes solvent waste. bepls.com

Investigations into the Biological Activity Spectrum of 1,3 Thiazol 5 Ylmethyl N Phenylcarbamate Analogs

Antimicrobial Activity Studiesresearchgate.netnih.govderpharmachemica.commdpi.comnih.govbiointerfaceresearch.com

Thiazole (B1198619) derivatives are noted for their broad-spectrum antimicrobial properties. mdpi.comnih.gov The amphiphilic nature of some thiazole analogs may facilitate their integration into the cell membranes of microorganisms, leading to disruptions in cellular integrity and function. mdpi.com This characteristic is believed to contribute to their efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strainsresearchgate.netderpharmachemica.commdpi.comnih.govbiointerfaceresearch.com

A variety of 1,3-thiazole derivatives have been evaluated for their in vitro antibacterial capabilities against a panel of pathogenic bacteria. Studies have consistently shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacterial strains. biointerfaceresearch.comnih.gov

For instance, a series of newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netnih.gov In this study, benzo[d]thiazole derivatives, which represent a structural modification of the basic 1,3-thiazole ring, displayed promising antibacterial activities with Minimum Inhibitory Concentrations (MIC) as low as 50-75 μg/mL against the tested strains. researchgate.netnih.gov Another study highlighted that certain 2-phenylthiazole (B155284) derivatives showed good activity against S. aureus and that specific structural features, such as the placement of a 4-hydroxyphenyl group on the thiazole ring, influenced the level of antibacterial potency. nih.gov

Research into other thiazole analogs has demonstrated moderate to good antibacterial activity, with some compounds showing higher potential than the reference drug ampicillin (B1664943) against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com The presence and position of various substituents on the thiazole and associated phenyl rings play a crucial role in modulating the antibacterial efficacy. jchemrev.comnih.gov For example, the introduction of electron-withdrawing groups has been reported to enhance antibacterial activity in some series of thiazole derivatives. biointerfaceresearch.com

| Compound Type | Gram-Positive Strain(s) | MIC (μg/mL) | Gram-Negative Strain(s) | MIC (μg/mL) | Reference |

|---|---|---|---|---|---|

| 2-(4-Hydroxyphenyl)-1,3-thiazole derivative (12) | S. aureus | 125-150 | E. coli | 125-150 | researchgate.netnih.gov |

| 4-(4-Hydroxyphenyl)-1,3-thiazole derivative (11) | S. aureus | 150-200 | E. coli | 150-200 | researchgate.netnih.gov |

| 2-(4-Hydroxyphenyl)benzo[d]thiazole derivative (13) | S. aureus | 50 | E. coli | 50 | researchgate.net |

| 2-Phenylthiazole derivative (33h) | Staphylococcus saprophyticus | 2 | - | - | nih.gov |

| 2-Phenylthiazole derivative (33f) | S. aureus | 16 | - | - | nih.gov |

Antifungal Efficacy Against Fungal Pathogensresearchgate.netderpharmachemica.comnih.govresearchgate.net

The antifungal potential of thiazole-based compounds has been explored against various fungal pathogens. researchgate.netnih.gov In vitro testing of 1,3-thiazole derivatives demonstrated notable activity against fungal species like Aspergillus niger. researchgate.netnih.gov Similar to the antibacterial findings, benzo[d]thiazole derivatives were found to have significant antifungal effects, with MIC values ranging from 50-75 μg/mL. nih.gov The structural configuration of the molecule, including the substitution pattern on the thiazole ring, has been shown to be a key determinant of antifungal potency. nih.gov

Further studies on different series of thiazole derivatives have reported good antifungal activity, with some compounds showing MICs in the range of 0.06–0.47 mg/mL. nih.govmdpi.com Research on 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, also revealed potent activity against various Candida species, including isolates resistant to standard azole antifungals. nih.gov The mechanism of action for some of these compounds is thought to involve the disruption of cell wall biogenesis. nih.gov

| Compound Type | Fungal Strain(s) | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-(4-Hydroxyphenyl)-1,3-thiazole derivative (12) | A. niger | 125-150 | researchgate.netnih.gov |

| 4-(4-Hydroxyphenyl)-1,3-thiazole derivative (11) | A. niger | 150-200 | researchgate.netnih.gov |

| 2-(4-Hydroxyphenyl)benzo[d]thiazole derivative (13) | A. niger | 75 | researchgate.net |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Candida species | 8-96 | nih.gov |

| Heteroaryl(aryl) Thiazole derivative (9) | Various Fungi | 60-230 | nih.gov |

Anti-mycobacterial Activityresearchgate.net

The search for novel therapeutic agents against tuberculosis has led to the investigation of various heterocyclic compounds, including those containing a thiazole or a related thiadiazole ring. researchgate.netresearchgate.net A series of 1,3,4-thiadiazole derivatives were synthesized and screened for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strains. researchgate.net Several compounds in this series demonstrated more potent activity than the standard drugs used for comparison. researchgate.net

Another study focused on alkyl α-[5-aryl-1,3,4-thiadiazole-2-ylthio]acetates and evaluated their efficacy against M. tuberculosis H37Rv. nih.gov Primary screening identified several compounds that inhibited growth by over 90%. nih.gov Subsequent analysis determined MIC values for these active compounds to be in the range of 0.78 to 6.25 µg/mL, indicating significant antimycobacterial potential. nih.gov Additionally, imidazole-thiosemicarbazide derivatives have shown mycobactericidal activity and the ability to inhibit the intracellular growth of tubercle bacilli. mdpi.com

Antiviral Activity Researchmdpi.comderpharmachemica.comresearchgate.netnih.gov

Thiazole-containing heterocyclic systems have been investigated for their utility in treating viral infections. researchgate.net Research has extended to evaluating their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV). derpharmachemica.com

Anti-HIV-1 and Anti-HIV-2 Activity Profilesmdpi.comderpharmachemica.comresearchgate.netnih.gov

Derivatives of the thiazole nucleus have been a subject of interest in the development of new anti-HIV agents. derpharmachemica.comdoi.org A study involving newly synthesized N-(5-acetyl-4-methyl-3-(substituted phenyl)-thiazol-2-ylidene)-4-methyl benzamides revealed activity against HIV-2. derpharmachemica.com Specifically, compounds designated as 2j and 2n showed EC₅₀ values of 2.44 µg/mL and 1.89 µg/mL, respectively, against HIV-2, with selectivity indices of 25 and 26. derpharmachemica.com

In another study, a series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for their anti-HIV activity. nih.gov Many of these compounds exhibited moderate to potent activity against wild-type HIV-1, with one of the most promising compounds showing an EC₅₀ value of less than 7 µg/mL. nih.gov Furthermore, some oxindole (B195798) and triazole derivatives incorporating a thiazole moiety showed moderate activity against HIV-1, with EC₅₀ values ranging from >16 to >59 µM. researchgate.net These findings suggest that the thiazole scaffold can be effectively utilized to develop novel antiviral agents targeting HIV. derpharmachemica.comnih.gov

| Compound Type | Virus Strain | Activity (EC₅₀) | Reference |

|---|---|---|---|

| Thiazol-2-ylidene benzamide (B126) (2j) | HIV-2 | 2.44 µg/mL | derpharmachemica.com |

| Thiazol-2-ylidene benzamide (2n) | HIV-2 | 1.89 µg/mL | derpharmachemica.com |

| N-1,3-benzo[d]thiazol-2-yl-acetamide derivative (6v) | HIV-1 (wild-type) | <7 µg/mL | nih.gov |

| Thiazole/triazole derivative (75) | HIV-1 | >16 µM | researchgate.net |

| Oxindole derivative (13) | HIV-1 | >59 µM | researchgate.net |

Anticancer Activity Researchresearchgate.netnih.govmdpi.comnih.govnih.gov

The thiazole heterocyclic nucleus is a prominent feature in compounds with potent antitumor activity. researchgate.netcu.edu.eg Numerous studies have been dedicated to synthesizing and evaluating thiazole derivatives for their potential to inhibit the growth of various cancer cell lines. mdpi.commdpi.com

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and tested for anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines. mdpi.com Among these, a compound with a 4-chloro-2-methylphenyl amido substitution demonstrated the highest activity against the A-549 cell line. mdpi.com

In another investigation, novel 1,3-thiazole analogues were screened for their antiproliferative effects on breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov Nearly all tested compounds showed considerable activity compared to the standard, staurosporine. One compound, in particular, exhibited potent activity with IC₅₀ values of 5.73 µM and 12.15 µM against MCF-7 and MDA-MB-231 cells, respectively. nih.gov Further research into other thiazole derivatives confirmed their cytotoxic potential against MCF-7 and HepG2 (liver cancer) cell lines, underscoring the importance of the thiazole moiety in the design of new anticancer agents. mdpi.com

| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1,3-Thiazole analogue (4) | MCF-7 (Breast) | 5.73 µM | nih.gov |

| 1,3-Thiazole analogue (4) | MDA-MB-231 (Breast) | 12.15 µM | nih.gov |

| Thiazole derivative (4c) | MCF-7 (Breast) | 12.8 µM | mdpi.com |

| Thiazole derivative (4c) | HepG2 (Liver) | 10.3 µM | mdpi.com |

| Thiazole-5-carboxamide derivative | A-549 (Lung) | 48% inhibition at 5 µg/mL | mdpi.com |

Antiproliferative Effects on Various Cancer Cell Lines

Thiazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a broad range of pharmacological activities, including notable antiproliferative effects against various cancer cell lines. Research into novel 1,3-thiazole derivatives has revealed their potential as anti-cancer agents. For instance, a novel set of 1,3-thiazole derivatives demonstrated considerable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com One of the most potent compounds from this series exhibited an IC50 of 5.73 µM and 12.15 µM towards MCF-7 and MDA-MB-231 cells, respectively. mdpi.com Further investigation into the mechanism of action of these compounds has shown that they can induce programmed cell death by triggering both apoptosis and necrosis in cancer cells. mdpi.com

Another study on newly synthesized thiazole derivatives reported their antiproliferative activity against MCF-7 and HepG2 (liver cancer) cell lines. mdpi.com One particular compound from this series was found to be a potent derivative with IC50 values of 2.57 ± 0.16 µM in MCF-7 and 7.26 ± 0.44 µM in HepG2 cells. mdpi.com This compound was also found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.15 µM. mdpi.com The antiproliferative activity of these thiazole derivatives is often attributed to their ability to induce cell cycle arrest and apoptosis. For example, one of the studied compounds was shown to cause cell cycle arrest at the G1 and G2/M phases and induce apoptosis by increasing the percentage of cells in the pre-G1 phase. mdpi.com

The following table summarizes the antiproliferative activity of selected 1,3-thiazole analogs against various cancer cell lines.

| Compound Analog | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Novel 1,3-Thiazole Derivative | MCF-7 (Breast) | 5.73 | mdpi.com |

| Novel 1,3-Thiazole Derivative | MDA-MB-231 (Breast) | 12.15 | mdpi.com |

| Synthesized Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.com |

| Synthesized Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | mdpi.com |

| Hydrazinyl Thiazole Derivative IV | C6 (Glioma) | 3.83 | mdpi.com |

| 3-Nitrophenylthiazole Molecule 4d | MDA-MB-231 (Breast) | 1.21 | mdpi.com |

Carbamate-Based Prodrug Strategies in Oncology

Carbamate-based prodrugs represent a significant strategy in oncology to enhance the therapeutic index of anticancer agents. This approach involves chemically modifying a potent drug with a carbamate (B1207046) moiety, rendering it temporarily inactive. The prodrug is then designed to be selectively activated at the tumor site, thereby minimizing systemic toxicity. The carbamate linkage can be cleaved by enzymes that are overexpressed in the tumor microenvironment, such as carboxylesterases, leading to the release of the active cytotoxic drug.

This strategy has been successfully employed for various anticancer drugs. For example, carbamate prodrugs have been designed for doxorubicin, a widely used chemotherapeutic agent. These prodrugs can be selectively hydrolyzed by human carboxylesterases to release the active drug. Doxazolidine carbamate prodrugs, for instance, have shown potent growth inhibition of cancer cells that overexpress carboxylesterases.

The rationale behind using carbamates in prodrug design includes:

Improved stability: Carbamates are generally more stable than esters, which can be advantageous for prodrugs that need to circulate in the bloodstream before reaching the tumor.

Controlled release: The rate of carbamate cleavage can be modulated by altering the structure of the carbamate group, allowing for controlled release of the active drug.

Enhanced solubility: The carbamate moiety can be modified to improve the aqueous solubility of a drug, which can be beneficial for intravenous administration.

The design of carbamate prodrugs often involves a self-immolative spacer, which is a chemical linker that fragments upon cleavage of the carbamate, ensuring the efficient release of the unmodified active drug. This approach has been explored to improve the tumor-targeting and efficacy of various chemotherapeutic agents.

Enzyme Inhibition and Modulation Studies

Acetylcholinesterase Inhibition by Carbamate Analogs

Carbamate-containing compounds have long been recognized for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is the basis for the use of some carbamates in the treatment of conditions like Alzheimer's disease. The mechanism of inhibition typically involves the carbamoylation of a serine residue in the active site of the enzyme, leading to a temporarily inactivated enzyme.

Research into novel carbamate analogs continues to explore their potential as selective and potent AChE inhibitors. Studies on various O-aromatic N,N-disubstituted carbamates and thiocarbamates have demonstrated weak to moderate inhibition of both AChE and butyrylcholinesterase (BChE). mdpi.comnih.gov For some of these compounds, the IC50 values for AChE inhibition were found to be in the micromolar range. mdpi.comnih.gov

The selectivity of carbamate inhibitors for AChE over BChE is an important consideration in drug design, as it can influence the side-effect profile of a potential therapeutic agent. Structure-activity relationship studies have shown that the nature of the substituents on the carbamate nitrogen and the aromatic ring plays a crucial role in determining both the potency and selectivity of inhibition. For instance, in one study, N-methyl-N-phenyl carbamate derivatives showed more potent inhibition compared to other analogs. mdpi.com

Inhibition of Kinases (e.g., FAK, Aurora Kinases)

Thiazole derivatives have emerged as a promising class of kinase inhibitors, targeting key enzymes involved in cancer cell proliferation, survival, and migration. Among these, Focal Adhesion Kinase (FAK) and Aurora kinases are significant targets in oncology.

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a critical role in tumor progression and metastasis. Several studies have reported the development of thiazole-based FAK inhibitors. For example, novel imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and shown to exhibit cytotoxic effects on glioma cancer cells and inhibit FAK activity. nih.gov Molecular docking studies have provided insights into the binding modes of these compounds within the active site of FAK. nih.gov

Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. Thiazole-containing compounds have been identified as potent inhibitors of Aurora kinases. For instance, aminothiazole derivatives have been discovered as highly selective inhibitors of Aurora kinases. acs.org One study reported a series of 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines that exhibited significant cytotoxic effects and were confirmed as strong blockers of Aurora A and B enzymes, with Ki values of 8.0 and 9.2 nM, respectively, for one of the lead compounds. nih.gov

The following table presents the inhibitory activity of selected thiazole analogs against FAK and Aurora kinases.

| Compound Class | Target Kinase | Inhibitory Activity | Reference |

|---|---|---|---|

| Imidazo[2,1-b]thiazole derivatives | FAK | High inhibitory activities | nih.gov |

| Aminothiazole derivatives | Aurora Kinases | Exceptional selectivity | acs.org |

| 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines | Aurora A | Ki = 8.0 nM | nih.gov |

| 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines | Aurora B | Ki = 9.2 nM | nih.gov |

Thymidine Phosphorylase Inhibition and Anti-angiogenic Effects

Thymidine Phosphorylase Inhibition: Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in the metabolism of pyrimidines and is also involved in angiogenesis. Elevated levels of TP have been found in various solid tumors, correlating with poor prognosis. Therefore, inhibitors of TP are being investigated as potential anti-cancer agents. While direct studies on 1,3-thiazol-5-ylmethyl N-phenylcarbamate analogs as TP inhibitors are limited, research on related heterocyclic systems has shown promise. For example, a series of quinoxaline (B1680401) derivatives fused with a thiazolo[2,3-c] nih.govnih.govnih.govtriazole scaffold demonstrated excellent inhibitory potential against TP, with IC50 values in the low micromolar range for several analogs. nih.gov

Anti-angiogenic Effects: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Thiazole derivatives have been shown to possess anti-angiogenic properties. Tricyclic thiazoleamine derivatives were identified as inhibitors of human umbilical vein endothelial cell (HUVEC) proliferation and were also found to exhibit anti-angiogenic activity in an endothelial tube formation assay. nih.gov Another study focused on thiabendazole (B1682256) (a benzimidazole-thiazole compound) and its derivatives as anti-angiogenesis and vascular disrupting agents. researchgate.net These findings suggest that the thiazole scaffold can be a valuable template for the development of novel anti-angiogenic agents.

Agrochemical Activity Assessment

Thiazole and carbamate derivatives have been extensively investigated for their potential applications in agriculture as pesticides.

Fungicidal Activity: Several studies have demonstrated the fungicidal properties of thiazole-containing compounds. A series of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates were synthesized and evaluated as fungistatic agents against plant pathogenic fungi like Gibberella zeae and Alternaria kikuchiana. nih.gov The antifungal activity was found to be dependent on the length of the alkyl chain. nih.gov Another study reported the design and synthesis of isothiazole–thiazole derivatives with fungicidal activity against various plant pathogens. researchgate.net

Insecticidal Activity: Thiazole derivatives have also shown promise as insecticides. Novel N-pyridylpyrazole derivatives containing a thiazole moiety exhibited good insecticidal activities against several lepidopteran pests, including Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda. mdpi.com One of the lead compounds from this series showed excellent insecticidal activity with LC50 values in the low mg/L range. mdpi.com Carbamate-based insecticides are well-established, and research continues to develop new derivatives with improved efficacy and safety profiles. For instance, novel carbamate derivatives have been designed as potential dual-binding site acetylcholinesterase inhibitors, showing enhanced insecticidal activity against aphids. nih.gov

Herbicidal Activity: The herbicidal potential of thiazole derivatives has also been explored. Certain 1,3,4-thiadiazole derivatives, such as buthidiazole and tebuthiuron, have been used as selective herbicides. researchgate.net The mechanism of action for these compounds often involves the inhibition of photosynthesis in target weeds. researchgate.net

The following table provides a summary of the agrochemical activities of selected thiazole and carbamate analogs.

| Compound Class | Agrochemical Activity | Target Organism/Pest | Observed Effect | Reference |

|---|---|---|---|---|

| Alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates | Fungicidal | Gibberella zeae, Alternaria kikuchiana | Fungistatic activity | nih.gov |

| N-pyridylpyrazole thiazole derivatives | Insecticidal | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | LC50 values in the low mg/L range | mdpi.com |

| 1,3,4-Thiadiazole derivatives | Herbicidal | Weeds | Inhibition of photosynthesis | researchgate.net |

| Isothiazole–thiazole derivatives | Fungicidal | Plant pathogens | Fungicidal activity | researchgate.net |

| Novel carbamate derivatives | Insecticidal | Lipaphis erysimi (aphids) | Enhanced acetylcholinesterase inhibition and insecticidal activity | nih.gov |

Pesticidal Potential and Efficacy

The insecticidal activity of compounds structurally related to this compound is a subject of considerable scientific investigation. The carbamate functional group is a well-established pharmacophore known for its insecticidal properties, primarily acting as an inhibitor of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. The thiazole ring, present in several commercial insecticides like Thiamethoxam and Clothianidin, further contributes to the potential bioactivity. researchgate.net

Studies on various thiazole derivatives have demonstrated notable efficacy against a range of agricultural pests. A significant pest, the diamondback moth (Plutella xylostella), has been a target for many novel insecticides. While direct data on this compound is not available, research on other thiazole-containing compounds provides a strong indication of potential efficacy. For instance, novel N-pyridylpyrazole derivatives incorporating a thiazole moiety have been synthesized and tested against P. xylostella, showing significant lethal effects. nih.gov Similarly, other research has focused on the development of thiazole derivatives that show high mortality rates against this pest. researchgate.netnih.govmdpi.com

The structure-activity relationship (SAR) studies of related compounds often reveal that the nature and position of substituents on both the thiazole and the phenyl rings play a crucial role in determining the level of insecticidal activity. mdpi.com For example, in a series of novel diamide (B1670390) compounds, substitutions on the phenyl ring significantly influenced the insecticidal activity against pests like Aphis craccivora and Plutella xylostella. mdpi.com

Interactive Table: Efficacy of Thiazole Analogs Against Plutella xylostella

| Compound Type | Target Pest | Concentration | Mortality Rate (%) | Reference |

|---|---|---|---|---|

| N-pyridylpyrazole Thiazole Derivative (7g) | P. xylostella | 5.32 mg/L (LC50) | 50 | nih.gov |

| N-pyridylpyrazole Amide (7l) | P. xylostella | 25 µg/mL | Good Activity | nih.gov |

| Diamide with Polyfluoro-Substituted Phenyl (I-1) | P. xylostella | 200 µg/mL | 76.7 | mdpi.com |

Fungicidal and Herbicidal Applications

Fungicidal Activity:

The thiazole nucleus is a core component of several commercial fungicides, highlighting its importance in the control of plant pathogenic fungi. researchgate.net Research into thiazole-derived carbamates has revealed promising antimicrobial and antifungal properties. iaea.org Studies on N-aryl carbamate derivatives have shown significant in vitro antifungal activity against a broad spectrum of phytopathogenic fungi. nih.gov

Specifically, gray mold, caused by Botrytis cinerea, is a devastating disease affecting numerous crops. Investigations into thiazole derivatives have identified compounds with significant fungicidal activity against this pathogen. For example, a study on 2-thiazolamide cyclohexylsulfonamides demonstrated that several analogs exhibited potent in vitro and in vivo activity against B. cinerea, with efficacy comparable to or even exceeding commercial standards like boscalid. mdpi.comresearchgate.netnih.gov The median effective concentration (EC50) values for some of these compounds were in the low µg/mL range, indicating high potency. mdpi.comnih.gov

Interactive Table: Fungicidal Activity of Thiazole Analogs Against Botrytis cinerea

| Compound Type | Target Fungus | Efficacy Measurement | Value (µg/mL) | Reference |

|---|---|---|---|---|

| 2-Thiazolamide Cyclohexylsulfonamide (III-19) | B. cinerea (KZ-9) | EC50 | 1.99 | mdpi.comresearchgate.net |

| 2-Thiazolamide Cyclohexylsulfonamide (III-21) | B. cinerea (CY-09) | EC50 | 2.33 | mdpi.comresearchgate.net |

| 2-Thiazolamide Cyclohexylsulfonamide (III-27) | B. cinerea (KZ-9) | EC50 | 2.04 | mdpi.comresearchgate.net |

| N-Aryl Carbamate (1t) | B. cinerea | Inhibition Rate at 50 µg/mL | 93.61% | nih.gov |

Herbicidal Applications:

Information regarding the specific herbicidal activity of this compound and its close analogs is limited in publicly available research. However, the broader class of thiazole and thiadiazole derivatives has been explored for herbicidal properties. nih.gov For instance, certain 1,3,4-thiadiazole derivatives are known to exhibit herbicidal effects by inhibiting photosynthesis and disrupting chloroplast structure. While this does not directly implicate this compound as a herbicide, it suggests that the thiazole heterocyclic system can be a viable scaffold for the design of herbicidally active molecules. Further research is necessary to determine if this specific carbamate structure possesses any significant pre- or post-emergent herbicidal efficacy.

Mechanistic Elucidation of 1,3 Thiazol 5 Ylmethyl N Phenylcarbamate Analogs

Molecular Mechanism of Action Investigations

The biological activity of 1,3-thiazol-5-ylmethyl N-phenylcarbamate analogs is intrinsically linked to their interactions at a molecular level, leading to the modulation of cellular functions.

While the specific enzymatic or receptor targets for this compound are not extensively documented in publicly available research, studies on structurally related compounds provide significant insights into potential interactions. For instance, analogs incorporating a thiadiazole ring in place of the thiazole (B1198619), but retaining the crucial carbamate (B1207046) group, have been identified as potent inhibitors of lysosomal acid lipase (B570770) (LAL). nih.govnih.gov This inhibition is highly specific, as corresponding ester, ketone, and amide analogs of these thiadiazole compounds showed significantly reduced or no efficacy against LAL. nih.gov This suggests that the combination of a sulfur-containing heterocyclic ring and a carbamate functional group is a key pharmacophore for targeting certain hydrolase enzymes.

The proposed mechanism for this inhibition involves the carbamoylation of a catalytic serine residue within the active site of the enzyme. nih.gov This mode of action is analogous to how well-characterized carbamate inhibitors, such as rivastigmine, interact with acetylcholinesterase. nih.gov Given these findings, it is plausible that this compound and its analogs could target enzymes with a reactive serine in their active site, such as other lipases, proteases, or esterases. Phenylcarbamates, as a class, are known to interact with various enzymes, including cytochrome P450 enzymes and carbonic anhydrase. drugbank.com

| Compound Class | Potential Target Enzyme | Observed IC50 Range | Proposed Mechanism |

|---|---|---|---|

| Thiadiazole Carbamates | Lysosomal Acid Lipase (LAL) | 70 to 500 nM | Carbamoylation of catalytic serine |

| Phenylcarbamates | Acetylcholinesterase | Varies | Carbamoylation of catalytic serine |

| Phenylcarbamates | Carbonic Anhydrase 1 | Varies | Target-specific interaction |

The interruption or modulation of cellular pathways by these compounds is a direct consequence of their enzyme or receptor interactions. For example, the inhibition of lysosomal acid lipase by thiadiazole carbamate analogs directly impacts cellular lipid metabolism. nih.gov LAL is responsible for hydrolyzing cholesteryl esters and triglycerides within the lysosome. Its inhibition leads to the accumulation of these lipids, a hallmark of lysosomal storage disorders like Niemann-Pick disease type C. nih.gov Therefore, by targeting LAL, these compounds can profoundly disrupt the pathway of intracellular lipid trafficking and homeostasis.

Should this compound analogs engage with other targets, they would consequently affect different cellular pathways. For instance, if they were to inhibit acetylcholinesterase, a key enzyme in the nervous system, they would modulate cholinergic signaling pathways. The cytochrome P450 and flavin-containing monooxygenase (FMO) enzyme systems, which are involved in the metabolism of a vast array of xenobiotics, are also potential targets. nih.gov Inhibition of these enzymes would interfere with drug metabolism and detoxification pathways.

The carbamate group (-O-CO-NH-) is a critical structural motif for the biological activity of these compounds. nih.govresearchgate.net Its importance is highlighted by research on thiadiazole carbamates, where the carbamate moiety was found to be essential for the inhibition of lysosomal acid lipase. nih.gov

The functionality of the carbamate group in target engagement is twofold:

Reactive Center : The carbonyl carbon of the carbamate is electrophilic and susceptible to nucleophilic attack by residues such as serine in an enzyme's active site. This can lead to the formation of a transient covalent bond, effectively "carbamoylating" the enzyme and rendering it inactive. nih.gov

Structural and Electronic Properties : The carbamate group is a hybrid of an ester and an amide, granting it good chemical and proteolytic stability. acs.org It can participate in hydrogen bonding through both the carbonyl oxygen and the N-H group, which can be crucial for anchoring the molecule within the binding pocket of a target protein. acs.org

The rate and extent of hydrolysis of the carbamate bond are key determinants of the duration and intensity of its pharmacological effect. For a drug, slower hydrolysis might lead to a longer duration of action, whereas for a prodrug, a specific rate of hydrolysis is required to release the active compound. acs.org

Hydrolytic Stability and Biotransformation Pathways

The efficacy and persistence of this compound analogs in a biological system are heavily dependent on their stability and how they are metabolized.

N-thiazolylcarbamate esters are susceptible to hydrolysis, particularly in basic (alkaline) conditions. The mechanism of this hydrolysis is dependent on the substitution pattern of the carbamate nitrogen. researchgate.net

Secondary N-Thiazolylcarbamates : For secondary carbamates, which possess an acidic hydrogen on the nitrogen atom (N-H), the hydrolysis in the presence of a hydroxide (B78521) ion (OH-) typically proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.netrsc.org This involves a two-step process:

A rapid, reversible deprotonation of the carbamate nitrogen by a hydroxide ion to form a carbamate anion (the conjugate base).

A slower, rate-determining unimolecular decomposition of this anion, leading to the formation of a thiazolyl isocyanate intermediate and the departure of the phenolate (B1203915) leaving group. The isocyanate is then rapidly hydrolyzed to the corresponding aminothiazole.

Tertiary N-Thiazolylcarbamates : For tertiary carbamates, which lack an acidic proton on the nitrogen, the E1cB pathway is not possible. Instead, they undergo hydrolysis via a BAc2 (Base-catalyzed Acyl) mechanism. researchgate.net This is a direct nucleophilic substitution where the hydroxide ion attacks the electrophilic carbonyl carbon of the carbamate, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenolate leaving group to yield the final products. researchgate.net

| Carbamate Type | Mechanism | Key Steps | Intermediate |

|---|---|---|---|

| Secondary (N-H) | E1cB | 1. Deprotonation (fast) 2. Unimolecular decomposition (slow) | Carbamate anion, Thiazolyl isocyanate |

| Tertiary (N-R) | BAc2 | 1. Nucleophilic attack by OH- 2. Formation of tetrahedral intermediate 3. Collapse of intermediate | Tetrahedral intermediate |

In biological systems, the degradation of carbamates is primarily mediated by enzymes. Carboxylesterases are a major class of hydrolase enzymes responsible for the cleavage of the carbamate bond. nih.gov This enzymatic hydrolysis is a key step in the metabolism and detoxification of many carbamate-containing compounds.

The metabolic fate of these compounds can also involve oxidative pathways catalyzed by cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) enzymes, particularly for compounds containing thioether linkages like the one in the thiazole ring. nih.gov These enzymes can catalyze the sulfoxidation of the sulfur atom in the thiazole ring. Studies on other thioether-containing carbamates have shown that FMO enzymes, especially FMO1 in extrahepatic tissues, can play a significant role in their metabolism. nih.gov

Prodrug Activation and Release Mechanisms for Bioactive Metabolites

The therapeutic efficacy of many pharmacologically active agents is contingent upon their successful delivery to and accumulation at the target site. One established strategy to achieve this is through the design of prodrugs, which are inactive precursors that undergo biotransformation in vivo to release the active parent drug. For analogs of this compound, the carbamate linkage serves as a key component of a prodrug strategy, designed to be cleaved by endogenous enzymes to release bioactive metabolites.

The primary mechanism for the activation of carbamate-based prodrugs is enzymatic hydrolysis, predominantly mediated by a class of enzymes known as carboxylesterases (CES). nih.gov These enzymes are abundant in various tissues, with human carboxylesterase 1 (hCE1) being highly expressed in the liver and human carboxylesterase 2 (hCE2) found predominantly in the intestine. nih.gov The differential expression of these enzymes allows for the potential design of tissue-specific drug release.

The activation process for a generic this compound analog can be depicted as a two-step process. Initially, a carboxylesterase enzyme catalyzes the hydrolytic cleavage of the carbamate bond. This reaction is facilitated by a serine residue within the active site of the enzyme, which acts as a nucleophile. nih.gov

This enzymatic action results in the formation of two intermediate metabolites: 1,3-thiazol-5-ylmethanol and N-phenylcarbamic acid. The 1,3-thiazol-5-ylmethanol is the potential bioactive alcohol metabolite. The second product, N-phenylcarbamic acid, is inherently unstable and undergoes spontaneous, non-enzymatic decomposition. This rapid breakdown yields aniline (B41778) and carbon dioxide.

The general mechanism can be summarized as follows:

Enzymatic Hydrolysis: The parent carbamate prodrug is recognized as a substrate by carboxylesterases. The enzyme catalyzes the hydrolysis of the ester linkage within the carbamate group.

Release of Intermediates: This cleavage releases the alcohol moiety (a 1,3-thiazol-5-ylmethanol analog) and the carbamic acid derivative.

Decomposition of Carbamic Acid: The carbamic acid is unstable and rapidly decomposes in the physiological environment to yield the corresponding amine and carbon dioxide.

The rate and efficiency of this activation process are influenced by the structural characteristics of the N-phenylcarbamate analogs. Substituents on both the phenyl ring and the thiazole moiety can affect the substrate's affinity for the active site of the carboxylesterase, thereby modulating the rate of hydrolysis. This structure-activity relationship is a critical consideration in the design of carbamate prodrugs to achieve a desired pharmacokinetic profile.

For instance, the electronic properties of substituents on the phenyl ring can influence the susceptibility of the carbonyl carbon to nucleophilic attack by the enzyme. Similarly, the nature of the substituent at the 1,3-thiazole-5-ylmethyl portion of the molecule can impact enzyme recognition and binding.

The following table illustrates the hypothetical influence of substituents on the rate of enzymatic hydrolysis for a series of this compound analogs.

| Compound ID | Phenyl Ring Substituent (R1) | Thiazole Ring Substituent (R2) | Predicted Relative Rate of Hydrolysis |

| A | H | H | Baseline |

| B | 4-Cl | H | Increased |

| C | 4-OCH3 | H | Decreased |

| D | H | 2-CH3 | Variable |

This table is illustrative and intended to demonstrate the principles of structure-activity relationships in prodrug design. Actual rates would need to be determined experimentally.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Foundational Principles of SAR in Thiazole (B1198619) and Carbamate (B1207046) Scaffolds

The biological activity of molecules containing thiazole and carbamate moieties is governed by the inherent chemical properties of these core structures. nih.govnih.gov The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a prominent feature in numerous biologically active compounds, including FDA-approved drugs. globalresearchonline.netnih.gov Its presence offers a versatile scaffold that can be modified to modulate biological pathways. globalresearchonline.netlaccei.org The thiazole nucleus is known to participate in various non-covalent interactions with biological targets, and its derivatives exhibit a wide spectrum of activities, such as antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net

The carbamate group (-NHCOO-), structurally a hybrid of an amide and an ester, is another key functional group in medicinal chemistry. nih.govacs.orgnih.gov It is recognized for its chemical stability and its ability to improve cell membrane permeability. nih.govacs.org The carbamate linkage can act as a peptide bond surrogate and is conformationally restricted due to electron delocalization, which can be crucial for binding to target proteins. nih.govacs.org This group can participate in hydrogen bonding through both the carbonyl oxygen and the N-H group, further enhancing interactions with biological receptors. nih.gov By strategically varying substituents on both the nitrogen and oxygen termini of the carbamate, researchers can fine-tune a compound's biological and pharmacokinetic properties. nih.gov The combination of the thiazole scaffold and the carbamate linker in 1,3-thiazol-5-ylmethyl N-phenylcarbamate creates a molecule with significant potential for targeted biological activity, built upon the established roles of each component in drug design. nih.govresearchgate.net

Influence of Substituent Variations on Biological Activity

The potency and selectivity of thiazole-carbamate derivatives are highly dependent on the nature and position of substituents on both the thiazole and phenyl rings.

The thiazole ring serves as a crucial anchor for molecular interactions, and modifications to its structure can significantly alter biological outcomes. nih.gov SAR studies have demonstrated that the introduction of different functional groups at various positions on the thiazole nucleus can modulate activity. For instance, increasing the size of substituents at positions 4 or 5 of the thiazole ring has been shown in some cases to decrease antimicrobial activity. researchgate.net The electronic nature of these substituents is also critical; the presence of electron-withdrawing groups can enhance the biological activity in certain contexts. researchgate.net

| Compound Series | Modification on Thiazole Ring | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Thiazole Dithiocarbamates | Increased size of substitutions at C4 or C5 | Decreased antimicrobial activity | researchgate.net |

| Thiazole-based Mpro Inhibitors | Thiazole core vs. Oxazole core | Thiazole provided superior inhibition | nih.gov |

| Thiazole-piperazine Derivatives | Varied substituents at C2 (e.g., 2-pyridyl, benzyl) | Significant influence on acetylcholinesterase inhibition | academie-sciences.fr |

| Antitubercular Bisthiazolyls | Fluoro-substituted phenyl at C4 | Essential for activity against M. smegmatis | nih.gov |

Substituents on the N-phenyl ring of the carbamate moiety play a pivotal role in modulating the biological activity of the entire molecule. The electronic properties and position of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties. Research on related phenyl thiazolyl urea (B33335) and carbamate derivatives has shown that modifications to the phenyl ring directly impact antibacterial efficacy. nih.gov

For example, the introduction of electron-withdrawing groups, such as halogens (Cl, Br, F), on the phenyl ring has been linked to higher biological activity in several classes of compounds. nih.gov In one study, a 3,4-difluorophenyl derivative demonstrated broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. nih.gov Similarly, SAR studies on other bioactive compounds have concluded that the inclusion of halogens can significantly enhance anticancer activity, whereas electron-releasing groups like methyl may diminish it. nih.gov The position of the substituent is also critical; para-halogen-substituted phenyl groups attached to a thiazole ring were found to be important for anticonvulsant activity. nih.gov These findings underscore the importance of the phenyl ring's substitution pattern in tailoring the bioactivity of thiazole-based compounds.

| Compound Class | Substituent on Phenyl Ring | Position | Effect on Bioactivity | Reference |

|---|---|---|---|---|

| Phenyl Thiazolyl Ureas | -F | 3,4-di- | Enhanced broad-spectrum antibacterial activity | nih.gov |

| Thiazolyl-Pyrazoline Hybrids | Halogens | Para | Enhanced anticancer activity | nih.gov |

| Thiazolyl-Pyrazoline Hybrids | -CH3 (electron-releasing) | Para | Diminished anticancer activity | nih.gov |

| Pyridazinone-Thiazole Hybrids | -Cl, -Br, -F | Para | Increased anticonvulsant activity | nih.gov |

| Thiazolyl-Pyrazoline Hybrids | -NO2 | - | Significant bioactivity against HeLa cell lines | nih.gov |

The carbamate linkage is not merely a passive connector; its conformational properties are integral to molecular recognition and binding affinity. nih.gov The carbamate group possesses a partial double bond character in the C-N bond due to resonance, which restricts free rotation. nih.govacs.org This inherent rigidity imposes a degree of conformational constraint on the molecule, which can be advantageous for locking the compound into a bioactive conformation suitable for binding to a target. nih.govacs.org

This restricted rotation can lead to the existence of syn and anti isomers. nih.gov The energy barrier for rotation around the C-N bond in carbamates is about 3-4 kcal/mol lower than in corresponding amides, which makes the carbamate group a potential conformational switch. nih.gov The specific conformation adopted by the carbamate linker influences the spatial orientation of the thiazole and phenyl moieties, directly affecting how the molecule fits into a receptor's binding pocket. physchemres.org Furthermore, the carbamate's N-H and carbonyl groups are key hydrogen bond donors and acceptors, respectively. nih.gov The conformation of the linker determines the accessibility and geometry of these groups, which is critical for establishing specific hydrogen bonding interactions with amino acid residues in the target protein, thereby anchoring the molecule in the active site. nih.govphyschemres.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. ptfarm.pl This approach is invaluable for predicting the activity of novel compounds and for understanding the mechanistic basis of their action. imist.ma

In QSAR modeling, the chemical structure of a molecule is represented by a set of numerical values known as molecular descriptors. ptfarm.pl These descriptors quantify various aspects of the molecule, including its topological, electronic, geometric, and physicochemical properties. imist.maresearchgate.net For thiazole and carbamate derivatives, a wide range of descriptors have been employed to build predictive models. laccei.orgnih.gov

Commonly used descriptors include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic charges. nih.govnih.govplos.org ELUMO, for instance, has been used as a descriptor in QSAR models for thiazole derivatives. imist.maresearchgate.net

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a classic descriptor used to quantify a molecule's lipophilicity, which is crucial for membrane permeability and reaching the target site. imist.ma

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Molar Refractivity (MR), Connolly Accessible Area, and various topological indices (e.g., JGI4) fall into this category. laccei.orgimist.ma

Quantum Chemical Descriptors: Derived from computational chemistry methods like Density Functional Theory (DFT), these can include hardness (η), chemical potential (μ), and electrophilicity (ω). nih.govdoaj.org

Once calculated, these descriptors are used to build a mathematical model, often using techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). imist.ma For example, a 2D-QSAR model for carbamate-based inhibitors identified Connolly Accessible Area, ELUMO, and Hydrogen% as key features influencing activity. nih.gov Another model for thiazole derivatives used descriptors like MR, LogP, and ELUMO to achieve satisfactory predictive power. imist.maresearchgate.net These models are then validated to ensure their robustness and predictive accuracy (using statistical parameters like R², Q², and R²test) before being used to predict the activity of newly designed compounds, thereby guiding synthetic efforts toward more potent molecules. physchemres.orgimist.maresearchgate.net

Multivariate Statistical Analysis in QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, developing a robust QSAR model would necessitate the use of multivariate statistical methods. These techniques can handle the complexity of chemical data, where multiple molecular descriptors are correlated with biological endpoints.

Commonly employed multivariate statistical methods include:

Principal Component Analysis (PCA): An exploratory data analysis tool used to reduce the dimensionality of the descriptor dataset, identifying the principal properties that account for the most variance within the compound series.

Partial Least Squares (PLS) Regression: A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It builds a linear model by projecting the predicted variables and the observable variables to a new space.

Multiple Linear Regression (MLR): Used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors).

A hypothetical QSAR study on analogs of this compound would involve generating a dataset of derivatives, measuring their biological activity, calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic), and then applying these statistical methods to derive a predictive model. The resulting equation would highlight which chemical properties are most influential for activity, thereby guiding the design of new, more potent compounds.

Computational Approaches in Molecular Design and SAR Analysis

Computational chemistry provides powerful tools to investigate and predict the behavior of molecules, saving time and resources in the drug discovery pipeline.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might interact with a biological target, molecular docking and dynamics simulations would be essential.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. A docking study for this compound would involve placing the molecule into the binding pocket of a target protein (if known) and scoring the different poses based on factors like binding energy. This would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding affinity. For instance, the nitrogen and sulfur atoms of the thiazole ring and the carbonyl and N-H groups of the carbamate linker could be key hydrogen bond acceptors and donors.

De Novo Design and Virtual Screening for Novel Analogs

Once a target is identified and the binding mode of a lead compound like this compound is understood, computational methods can be used to discover novel and more effective analogs.

Virtual Screening: This involves computationally screening large libraries of chemical compounds to identify those that are likely to bind to the target of interest. There are two main approaches:

Ligand-based virtual screening: Uses the structure of a known active compound (like this compound) to find other molecules with similar properties.

Structure-based virtual screening: Uses the 3D structure of the target's binding site to dock and score millions of compounds from a virtual library.

De Novo Design: This method involves building novel molecular structures from scratch within the constraints of the target's active site. Algorithms piece together molecular fragments to design new molecules that have a high predicted affinity and complementarity to the binding site, potentially leading to the discovery of entirely new chemical scaffolds.

While no specific studies on this compound are available, the application of these well-established computational methodologies would be the standard approach to explore its therapeutic potential and to guide the rational design of novel, more effective derivatives.

Future Research Directions and Translational Applications

Design and Synthesis of Next-Generation 1,3-Thiazol-5-ylmethyl N-Phenylcarbamate Analogs with Enhanced Efficacy

The future development of this compound will heavily rely on the strategic design and synthesis of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Medicinal chemists can employ several established and innovative strategies to achieve this. Structure-activity relationship (SAR) studies will be fundamental in identifying the key structural features of the molecule that are crucial for its biological activity.

Systematic modifications of the core structure can be explored. For instance, substitutions on the phenyl ring of the N-phenylcarbamate moiety could significantly influence activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Similarly, modifications to the thiazole (B1198619) ring, such as the introduction of small alkyl or halogen groups at the C2 and C4 positions, could modulate the compound's lipophilicity and metabolic stability.

Furthermore, the synthesis of bioisosteres, where parts of the molecule are replaced by other chemical groups with similar physical or chemical properties, could lead to analogs with improved efficacy or reduced off-target effects. For example, the carbamate (B1207046) linkage could be replaced with other functionalities like amides or sulfonamides to explore different binding interactions. The development of efficient and versatile synthetic routes will be crucial for generating a diverse library of analogs for biological screening. mdpi.com Green chemistry approaches, such as microwave-assisted synthesis or the use of eco-friendly solvents, could also be integrated into the synthetic protocols.

Table 1: Potential Modifications for Analog Synthesis

| Molecular Scaffold | Potential Modification Sites | Examples of Modifications | Desired Outcome |

| N-phenylcarbamate | Phenyl ring | Introduction of halogens, alkyl, alkoxy, or nitro groups | Enhanced binding affinity, altered solubility |

| 1,3-thiazole | C2 and C4 positions | Alkylation, halogenation, arylation | Improved metabolic stability, modulated lipophilicity |

| Linker | Methylene group | Introduction of conformational constraints, varying linker length | Optimized spatial orientation for target interaction |

Exploration of Novel Biological Targets for Thiazole-Carbamate Compounds

A critical aspect of future research will be the identification and validation of novel biological targets for this compound and its analogs. The thiazole nucleus is a versatile scaffold known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com

Initial investigations could involve broad-based phenotypic screening to identify potential therapeutic areas where these compounds show activity. Subsequent target deconvolution studies, using techniques such as chemical proteomics and affinity chromatography, can then be employed to identify the specific molecular targets responsible for the observed biological effects.

Given the structural features of this compound, several classes of enzymes could be explored as potential targets. For instance, the carbamate moiety is a known feature of acetylcholinesterase inhibitors, suggesting a potential role in neurodegenerative diseases. Furthermore, various kinases, which are often implicated in cancer and inflammatory diseases, are known to be modulated by thiazole-containing compounds. nih.gov The exploration of these and other potential targets could open up new therapeutic avenues for this class of compounds.

Development of Advanced Computational Models for Precise Activity Prediction

In modern drug discovery, computational models play a pivotal role in accelerating the identification and optimization of lead compounds. The development of advanced computational models for the precise prediction of the biological activity of this compound and its analogs will be a key research direction. Quantitative Structure-Activity Relationship (QSAR) modeling can be a valuable tool in this regard. nih.gov By correlating the structural features of a series of compounds with their biological activities, QSAR models can help in predicting the activity of novel, unsynthesized analogs, thereby guiding the synthetic efforts towards more promising candidates.

Machine learning and artificial intelligence are also being increasingly applied in drug discovery for activity prediction. nih.gov These advanced computational techniques can handle large and complex datasets and can often identify subtle structure-activity relationships that may not be apparent from traditional QSAR models. The development of robust and validated machine learning models for thiazole-carbamate compounds could significantly streamline the drug discovery process.

Molecular docking and molecular dynamics simulations can provide valuable insights into the binding mode of these compounds with their biological targets at an atomic level. These computational techniques can help in understanding the key molecular interactions that govern binding affinity and selectivity, thereby facilitating the rational design of more potent and selective inhibitors.

Table 2: Computational Approaches for Activity Prediction

| Computational Method | Application | Expected Outcome |

| QSAR | Predicting biological activity based on chemical structure | Identification of key structural descriptors for activity |

| Machine Learning | Developing predictive models from large datasets | High-throughput virtual screening and hit identification |

| Molecular Docking | Simulating the binding of a ligand to a receptor | Prediction of binding poses and affinities |

| Molecular Dynamics | Simulating the dynamic behavior of a ligand-receptor complex | Understanding the stability and conformational changes upon binding |

Interdisciplinary Research Collaborations for Comprehensive Compound Evaluation

The successful translation of a promising chemical entity from the laboratory to the clinic requires a concerted effort from a multidisciplinary team of scientists. Future research on this compound will necessitate strong collaborations between chemists, biologists, pharmacologists, and computational scientists.

Synthetic chemists will be responsible for the design and synthesis of novel analogs, while biologists will carry out the in vitro and in vivo evaluation of their biological activities. Pharmacologists will investigate the pharmacokinetic and pharmacodynamic properties of the most promising compounds, and computational scientists will provide theoretical insights to guide the experimental work.

Such interdisciplinary collaborations are essential for a comprehensive evaluation of the therapeutic potential of this class of compounds. By bringing together diverse expertise and perspectives, these collaborations can help to overcome the challenges inherent in the drug discovery process and accelerate the development of new and effective therapies. The integration of experimental and computational approaches within a collaborative framework will be key to unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the optimized synthetic routes for 1,3-thiazol-5-ylmethyl N-phenylcarbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling a thiazole-5-amine derivative with phenyl chloroformate or substituted carbamoyl chlorides. Key factors include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their ability to stabilize intermediates .

- Base choice : Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is used to neutralize HCl generated during carbamate formation .

- Temperature control : Reactions are often conducted at 25–30°C to avoid side reactions .

Example protocol :

React 1,3-thiazol-5-amine with phenyl chloroformate in DCM.

Add TEA dropwise at 30°C for 3 hours.

Purify via column chromatography (yield: ~70–85%) .

Q. How is this compound characterized structurally?

Advanced spectroscopic and spectrometric techniques are employed:

- 1H/13C NMR : Identifies proton environments (e.g., thiazole C-H at δ 7.2–8.1 ppm) and carbamate carbonyl signals (δ 155–160 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 467.188 for related analogs) .

- X-ray crystallography : Resolves bond angles and stereochemistry (see analogs in ).

Q. What preliminary biological activities have been observed for this compound?

While direct data is limited, structurally related carbamates and thiazoles exhibit:

- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .

- Anticancer potential : IC50 of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Screening protocol : - Use MTT assays with 48–72 hr exposure.